molecular formula C11H19N3O B1476134 (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 2092528-74-8

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1476134
CAS No.: 2092528-74-8
M. Wt: 209.29 g/mol
InChI Key: YRLWIMMNCLYFFK-UHFFFAOYSA-N
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Description

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H19N3O and its molecular weight is 209.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division and structure . The nature of these interactions often involves binding to specific sites on the biomolecules, which can lead to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization . This disruption leads to cell cycle arrest and subsequent cell death, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine binding site on tubulin, inhibiting its polymerization . This inhibition prevents the formation of microtubules, which are essential for cell division. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its efficacy. In vitro studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over prolonged periods . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels, potentially leading to alterations in cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects . The compound’s distribution can also influence its accumulation in certain tissues, impacting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the cytoskeleton is essential for its role in inhibiting tubulin polymerization and disrupting cell division.

Properties

IUPAC Name

(1-cyclooctyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c15-9-10-8-14(13-12-10)11-6-4-2-1-3-5-7-11/h8,11,15H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLWIMMNCLYFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.